1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
Overview
Description
1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves the protection of the amino group with a Boc group and the esterification of the carboxylic acid. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the efficiency and scalability of the synthesis, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butyl and Boc groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The tert-butyl ester can undergo hydrolysis to release the active carboxylic acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the Boc-protected amino group.
tert-Butyl carbamate: Contains a Boc group but does not have the ester functionality.
tert-Butyl alcohol: A simpler compound with only the tert-butyl group.
Uniqueness
1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is unique due to the presence of both the Boc-protected amino group and the tert-butyl ester. This combination allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(17)9(8-10(16)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBQQLCEXJJCSY-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142786 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77004-76-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77004-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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